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For Researchers, Scientists, and Drug Development Professionals

Introduction
Amidephrine is a sympathomimetic agent recognized for its selective agonist activity at α1-

adrenergic receptors.[1] This property renders it a valuable tool in pharmacological research

and has led to its investigation and use as a vasoconstrictor and nasal decongestant.[1] This

technical guide provides a comprehensive overview of the molecular structure, chemical

properties, and pharmacological characteristics of Amidephrine, with a focus on quantitative

data and experimental methodologies.

Molecular Structure and Chemical Identity
Amidephrine, a substituted phenethylamine derivative, possesses a core structure that

facilitates its interaction with adrenergic receptors.[1] Its chemical identity is defined by the

following identifiers:

IUPAC Name: N-{3-[1-hydroxy-2-(methylamino)ethyl]phenyl}methanesulfonamide[2][3][4]

Chemical Formula: C₁₀H₁₆N₂O₃S[2][3][5][6]

SMILES: CNCC(O)C1=CC(NS(C)(=O)=O)=CC=C1[2]

CAS Number: The primary CAS number for Amidephrine is 37571-84-9.[2][3] The number

3354-67-4 is a superseded CAS registry number.[5][6] Amidephrine is also available as a
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mesylate salt, with the CAS number 1421-68-7.[1]

Physicochemical Properties
The physicochemical properties of Amidephrine are crucial for its formulation, absorption,

distribution, metabolism, and excretion (ADME) profile. A summary of these properties is

presented in the table below.

Property Value Reference(s)

Molecular Weight 244.31 g/mol [2][3][5]

pKa 9.1 [5]

Melting Point 159-161 °C [5][6]

Solubility

Soluble in DMSO. Can be

prepared in various solvent

mixtures for in vitro and in vivo

studies.

[2]

Pharmacology
Amidephrine's primary mechanism of action is the selective agonism of α1-adrenergic

receptors.[1] This interaction initiates a cascade of intracellular events, leading to a

physiological response.

Adrenergic Receptor Selectivity and Efficacy
Amidephrine demonstrates a pronounced selectivity for α1-adrenergic receptors over other

adrenergic receptor subtypes. The efficacy of Amidephrine at α1-receptors has been

quantified in various experimental systems.

| Parameter | Experimental System | Value | Reference(s) | | :--- | :--- | :--- | | EC₅₀ | Inhibition of

monopulse field contraction in young adult rat vas deferens epithelium | 6.79 µM |[2] | | EC₅₀ |

Inhibition of monopulse field contraction in old rat vas deferens epithelium | 6.48 µM |[2] | | EC₅₀

| Inhibition of monopulse field contraction in young adult rat prostate gland | 6.17 µM |[2] | |

EC₅₀ | Inhibition of monopulse field contraction in old rat prostate gland | 6.18 µM |[2] |

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://en.wikipedia.org/wiki/Amidephrine
https://www.benchchem.com/product/b15615739?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1331141/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1703492/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1668647/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1668647/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1668647/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1184114/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1331141/
https://www.benchchem.com/product/b15615739?utm_src=pdf-body
https://en.wikipedia.org/wiki/Amidephrine
https://www.benchchem.com/product/b15615739?utm_src=pdf-body
https://www.benchchem.com/product/b15615739?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1331141/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1331141/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1331141/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1331141/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action: α1-Adrenergic Receptor Signaling
Pathway
Upon binding to the α1-adrenergic receptor, Amidephrine induces a conformational change in

the receptor, leading to the activation of the heterotrimeric G protein, Gq. The activated Gαq

subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and

diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the

endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in

intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to the

downstream physiological effects associated with α1-adrenergic receptor activation, such as

smooth muscle contraction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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